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Compound of Interest

Compound Name:
N-(2-hydroxyethyl)-2-(4-

hydroxyphenyl)acetamide

CAS No.: 855928-60-8

Cat. No.: B1451918

Get Quote

Introduction & Regulatory Context
Paracetamol (acetaminophen) is a globally ubiquitous analgesic and antipyretic. Despite its

established safety profile at therapeutic doses, the presence of synthesis-related impurities and

degradation products poses significant toxicological risks. Regulatory bodies strictly govern

these impurities to ensure patient safety. According to the International Council for

Harmonisation (ICH) Q3A(R2) and Q3B(R2) guidelines, impurities in drug substances and

finished products must be rigorously reported, identified, and qualified[2]. For a high-dose drug

like paracetamol (maximum daily dose up to 4g), the qualification threshold for impurities is

exceptionally stringent, often requiring limits as low as 0.05% or 0.15% depending on the

specific monograph [5].

Among the 14 impurities identified by the European Pharmacopoeia (Ph. Eur.), 4-aminophenol

(Impurity K) is the most critical. It acts as both a synthetic precursor and a primary hydrolytic

degradation product of paracetamol. Due to its known nephrotoxic, hepatotoxic, and

teratogenic effects, its quantification is a mandatory quality control parameter [1, 4].
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Analytical Strategy & Causal Experimental Design
To achieve baseline separation of paracetamol from its related substances, High-Performance

Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)

coupled with UV or MS detection is the industry gold standard.

Stationary Phase Causality: A superficially porous (core-shell) C18 column (e.g., 2.7 µm

particle size) is selected over traditional fully porous 5 µm columns. Core-shell technology

reduces the diffusion path of analyte molecules, minimizing longitudinal diffusion and eddy

dispersion. This provides sub-2 µm efficiency at significantly lower backpressures, enabling

the high-resolution separation of structurally similar impurities like 4-chloroacetanilide

(Impurity J) and 4-nitrophenol (Impurity F) [3].

Mobile Phase Causality: A gradient elution using a phosphate buffer (pH 3.2–3.5) and

methanol is employed. The acidic pH is critical: it suppresses the ionization of the phenolic

hydroxyl groups and basic amine groups (specifically in 4-aminophenol), ensuring they

remain in their neutral state. This maximizes hydrophobic interactions with the non-polar C18

stationary phase, preventing peak tailing and early elution [1].

Mechanistic Degradation Pathway
Understanding the degradation pathway is essential for predictive stability testing. Paracetamol

undergoes hydrolysis under environmental stress (heat, light, or pH extremes) to form 4-

aminophenol and acetic acid.
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Hydrolytic degradation pathway of paracetamol yielding toxic 4-aminophenol (Impurity K).

Quantitative Data Summaries
Table 1: Critical Paracetamol Impurities and Toxicological Profiles

Impurity (Ph. Eur.) Chemical Name Origin
Toxicological
Concern

Impurity K 4-Aminophenol
Degradation /

Synthesis

Nephrotoxic,

Hepatotoxic,

Teratogenic

Impurity F 4-Nitrophenol Synthesis Precursor Mutagenic potential

Impurity J 4-Chloroacetanilide Synthesis Byproduct Genotoxic

Impurity B

N-(4-

hydroxyphenyl)propan

amide

Synthesis Byproduct General toxicity

Table 2: Representative Method Validation Parameters (UV Detection at 225 nm)

Parameter Paracetamol
4-Aminophenol
(Impurity K)

4-Chloroacetanilide
(Impurity J)

Linearity Range 0.5 – 100 µg/mL 0.1 – 5.0 µg/mL 0.1 – 5.0 µg/mL

LOD 0.05 µg/mL 0.02 µg/mL 0.03 µg/mL

LOQ 0.15 µg/mL 0.06 µg/mL 0.09 µg/mL

Precision (RSD%) < 1.0% < 1.5% < 1.5%

Self-Validating Experimental Protocol
This protocol incorporates an intrinsic System Suitability Test (SST) as a "Quality Gate." If the

SST fails, the protocol mandates a halt, ensuring no erroneous data is collected and
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establishing a self-validating workflow.

1. Sample Preparation
(Extraction & Filtration)

2. System Suitability Test
(Res > 5.0 for Impurity K)

 FAIL (Recalibrate)

3. UHPLC Separation
(C18 Core-Shell, Gradient)

 PASS (Proceed)

4. Detection & Quantitation
(UV 225 nm)

5. Data Analysis
(ICH Q3B Compliance)

Click to download full resolution via product page

Self-validating UHPLC workflow for paracetamol impurity profiling with built-in SST gating.

Phase 1: Reagent and Standard Preparation
Mobile Phase A (Aqueous Buffer): Dissolve 1.7 g of potassium dihydrogen phosphate ( KH2​

PO4​) and 1.8 g of dipotassium hydrogen phosphate ( K2​HPO4​) in 1000 mL of HPLC-grade

water. Adjust the pH to 3.2 using orthophosphoric acid. Filter through a 0.22 µm membrane

[3]. Causality: High buffer capacity at pH 3.2 ensures repeatable retention times for ionizable

impurities.

Mobile Phase B: 100% HPLC-grade Methanol.
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System Suitability Standard (SST): Prepare a solution containing 50 µg/mL of paracetamol

and 50 µg/mL of 4-aminophenol in a 15:85 (v/v) water/methanol mixture.

Sample Solution: Crush 10 paracetamol tablets. Accurately weigh an amount equivalent to

500 mg of paracetamol. Sonicate in 50 mL of the mobile phase mixture for 20 minutes. Dilute

to 100 mL, centrifuge, and filter the supernatant through a 0.22 µm PTFE syringe filter [1].

Phase 2: Chromatographic Conditions
Column: Core-shell C18, 100 x 2.1 mm, 2.7 µm particle size.

Column Temperature: 30 °C (Stabilizes stationary phase viscosity and improves mass

transfer).

Flow Rate: 0.4 mL/min.

Injection Volume: 2.0 µL.

Detection: UV at 225 nm (Optimal absorbance for both the API and Impurity K).

Gradient Program:

0–2 min: 5% B

2–10 min: 5% → 30% B

10–15 min: 30% → 60% B

15–18 min: 60% B

18–20 min: 5% B (Re-equilibration)

Phase 3: System Suitability & Execution (The Quality
Gate)

Inject the SST standard in triplicate.
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Validation Check: Calculate the chromatographic resolution ( Rs​) between 4-aminophenol

(which elutes first) and paracetamol.

Condition: Rs​MUST be ≥5.0 .

Action: If Rs​<5.0 , halt the sequence. Purge the system, verify mobile phase pH, and

check column integrity. Do not proceed to sample analysis until this metric is met.

Upon passing the SST, inject the blank, followed by the calibration standards, and finally the

sample solutions.

Phase 4: Data Processing
Integrate peaks and calculate the percentage of each impurity relative to the paracetamol peak.

Report any impurity exceeding the ICH Q3B reporting threshold (typically 0.05% for

paracetamol formulations with a maximum daily dose > 1g) [2, 5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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